molecular formula C27H36N3P B14431061 N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) CAS No. 78357-41-2

N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)

Cat. No.: B14431061
CAS No.: 78357-41-2
M. Wt: 433.6 g/mol
InChI Key: XKCMPLDXFPHRKD-UHFFFAOYSA-N
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Description

N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine): is a complex organic compound characterized by its unique structure, which includes a phosphine core connected to three phenylene groups, each further linked to N-methylmethanamine units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) typically involves a multi-step process. One common method includes the reaction of triphenylphosphine with formaldehyde and N-methylmethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product without decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The phenylene and N-methylmethanamine groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific reagents used, but typically involve the use of catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenylene and N-methylmethanamine compounds. These products have diverse applications in organic synthesis and materials science.

Scientific Research Applications

N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) has a wide range of scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) exerts its effects involves its ability to interact with various molecular targets. The phosphine core can coordinate with metal ions, forming stable complexes that can catalyze a range of chemical reactions. The phenylene and N-methylmethanamine groups contribute to the compound’s reactivity and ability to participate in substitution and redox reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox indicator.

    1,3,5-Tris(diphenylamino)benzene: Used in the synthesis of conjugated microporous polymers.

    1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene: Known for its high iodine capture capacity.

Uniqueness

N,N’,N’'-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine) stands out due to its unique combination of a phosphine core with phenylene and N-methylmethanamine groups. This structure imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.

Properties

78357-41-2

Molecular Formula

C27H36N3P

Molecular Weight

433.6 g/mol

IUPAC Name

1-[4-bis[4-[(dimethylamino)methyl]phenyl]phosphanylphenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C27H36N3P/c1-28(2)19-22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)20-29(3)4)27-17-11-24(12-18-27)21-30(5)6/h7-18H,19-21H2,1-6H3

InChI Key

XKCMPLDXFPHRKD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)P(C2=CC=C(C=C2)CN(C)C)C3=CC=C(C=C3)CN(C)C

Origin of Product

United States

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